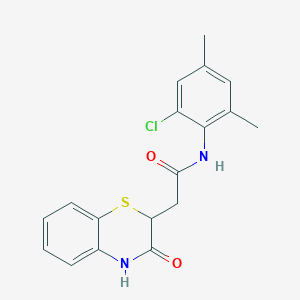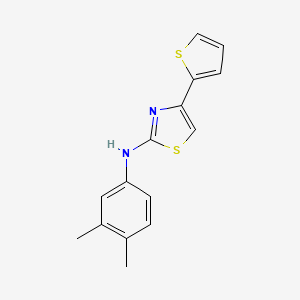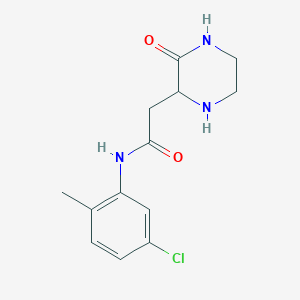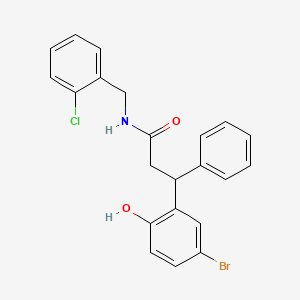![molecular formula C18H22BrClFNO3 B4138921 2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138921.png)
2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
説明
2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride, commonly known as BFE, is a chemical compound that has been synthesized for scientific research purposes. BFE is a selective antagonist of the dopamine D3 receptor, which is a neurotransmitter receptor that plays a role in the regulation of mood and behavior.
作用機序
BFE is a selective antagonist of the dopamine D3 receptor, which means that it blocks the binding of dopamine to this receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It plays a role in the regulation of dopamine release and the modulation of neuronal activity. By blocking the dopamine D3 receptor, BFE can alter the activity of dopamine neurons, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BFE depend on the specific experimental conditions and the dose used. In general, BFE has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. BFE has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. However, the effects of BFE on mood and behavior are complex and depend on the specific experimental conditions.
実験室実験の利点と制限
One of the main advantages of using BFE in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of this receptor in different physiological and pathological conditions. However, one limitation of using BFE is its relatively low potency compared to other dopamine D3 receptor antagonists. This means that higher doses of BFE may be required to achieve the desired effects, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for the study of BFE and the dopamine D3 receptor. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists for use in scientific research and potential therapeutic applications. Another direction is the investigation of the role of the dopamine D3 receptor in different neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, the use of BFE in combination with other pharmacological agents or behavioral interventions may provide new insights into the regulation of mood and behavior.
科学的研究の応用
BFE has been used in various scientific research studies to investigate the role of the dopamine D3 receptor in different physiological and pathological conditions. For example, BFE has been used to study the effects of dopamine D3 receptor blockade on drug addiction, schizophrenia, and Parkinson's disease. BFE has also been used to investigate the role of dopamine D3 receptor in the regulation of mood and behavior.
特性
IUPAC Name |
2-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO3.ClH/c1-2-23-17-10-14(11-21-7-8-22)9-16(19)18(17)24-12-13-3-5-15(20)6-4-13;/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBJWWKYPRYQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138842.png)
methanol](/img/structure/B4138845.png)

![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![2-(1-adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B4138869.png)
![4-[(2-allyl-2-phenyl-4-penten-1-yl)amino]-4-oxobutanoic acid](/img/structure/B4138876.png)


![4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4138896.png)
![N-(4-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4138905.png)
![methyl 2-({[4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4138913.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)

